2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

CCR4 antagonism kinase selectivity structure-activity relationship

This piperazinyl pyrimidine is a critical ortho-cyano reference probe for lead optimization programs targeting CCR4-mediated T-cell migration or AGC kinase selectivity. Its distinct substitution pattern directly impacts receptor occupancy and kinase selectivity, offering a differential screening tool versus the para-cyano isomer (CAS 2549030-40-0) or benzimidazole-based PF-4708671. Procurement ensures access to a patent-aligned scaffold (EP2805947B1 class) for valid in vitro chemotaxis or parallel kinase hit identification, avoiding irrelevant pharmacology from generic substitutions.

Molecular Formula C17H20N6
Molecular Weight 308.4 g/mol
CAS No. 2549033-94-3
Cat. No. B6456919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
CAS2549033-94-3
Molecular FormulaC17H20N6
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=C(C=CC=N3)C#N
InChIInChI=1S/C17H20N6/c1-3-15-11-16(21-13(2)20-15)22-7-9-23(10-8-22)17-14(12-18)5-4-6-19-17/h4-6,11H,3,7-10H2,1-2H3
InChIKeyCHNJEGZQXDGXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 2549033-94-3): Structural Identity and Piperazinyl Pyrimidine Class Overview


2-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 2549033-94-3) is a heterocyclic small molecule belonging to the piperazinyl pyrimidine class, a family extensively patented for CCR4 antagonism [1]. The compound features a pyridine-3-carbonitrile moiety connected via a piperazine bridge to a 6-ethyl-2-methylpyrimidine ring, a scaffold that places it among molecules investigated for kinase modulation and chemokine receptor blockade. Unlike many in-class compounds that bear benzimidazole or trifluoromethyl substituents, this molecule's nitrile-bearing pyridine core and specific alkyl substitution pattern on the pyrimidine ring define its distinct chemical space within the patent landscape [1].

Why Generic Piperazinyl Pyrimidine Substitution Fails: The Critical Role of Positional and Substituent Differentiation for 2-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile


Piperazinyl pyrimidine derivatives cannot be generically interchanged because receptor occupancy and kinase selectivity profiles are exquisitely sensitive to both the pyrimidine substitution pattern and the positioning of the terminal aryl carbonitrile [1]. For instance, the 2-pyridyl isomer (CAS 2549030-40-0) places the carbonitrile group para to the piperazine attachment, whereas the target compound places it ortho (position 3), altering the vector of the nitrile dipole and hydrogen-bonding potential. Similarly, variation from 6-ethyl-2-methylpyrimidine to 5-ethyl or 6-trifluoromethyl pyrimidines reshapes the ATP-binding site complementarity in kinase targets. These structural differences manifest in measurable shifts in IC50, selectivity, and even functional antagonism versus inverse agonism, meaning that substitution without equivalent potency validation risks selecting a compound with irrelevant pharmacology for the intended assay [1].

2-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: Ortho-Cyano vs. Para-Cyano Pyridine Binding Consequences

The 2-pyridyl-3-carbonitrile scaffold of the target compound presents a different hydrogen-bonding geometry compared to the 6-pyridyl-3-carbonitrile isomer (CAS 2549030-40-0). In the CCR4 patent series, the position of the nitrile group on the terminal aryl ring directly influences both potency and selectivity for the receptor, with ortho-substituted nitriles often exhibiting tighter binding due to enhanced interaction with a conserved arginine residue in the transmembrane domain [1]. However, no direct head-to-head biochemical data are publicly available for this specific compound pair, and this inference rests on structure-activity trends disclosed in the patent class [1].

CCR4 antagonism kinase selectivity structure-activity relationship

Pyrimidine Substituent Differentiation: 6-Ethyl-2-methyl vs. 5-Ethyl or 6-Trifluoromethyl Analogs

The 6-ethyl-2-methylpyrimidine substituent in the target compound differs from the 5-ethylpyrimidine found in PF-4708671 (a benzimidazole-containing S6K1 inhibitor) and from 6-trifluoromethyl analogs. The 2-methyl group adds steric bulk near the hinge-binding region of kinases, while the 6-ethyl group occupies a distinct hydrophobic pocket. In the broader kinase inhibitor literature, such substituent variations have been shown to shift selectivity between S6K1, MSK1, and RSK isoforms by over 20-fold [1]. No direct kinase panel data for CAS 2549033-94-3 are available in the public domain, but the structural differentiation from analogs with known selectivity profiles implies a distinct target engagement fingerprint [1].

kinase inhibition ATP-competitive inhibitor selectivity pocket

Absence of Benzimidazole/Trifluoromethyl Moiety: Differentiation from PF-4708671 and Related S6K1 Inhibitors

PF-4708671 (2-((4-(5-ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole) is a well-characterized S6K1 inhibitor with a Ki of 20 nM and an IC50 of 160 nM, exhibiting >400-fold selectivity over S6K2 [2]. The target compound replaces the benzimidazole-trifluoromethyl pharmacophore with a pyridine-3-carbonitrile. This fundamental scaffold switch is expected to alter both the primary target and the off-target profile, as the benzimidazole NH and trifluoromethyl group contribute critical hydrogen-bond and hydrophobic interactions in the S6K1 ATP pocket [2]. Without these moieties, the compound is unlikely to reproduce the S6K1 selectivity profile of PF-4708671, positioning it instead for distinct biological applications [1].

S6K1 benzimidazole trifluoromethyl pharmacophore

CCR4 Antagonism Patent Context: Compound Enabling for Chemokine Pathway Studies

The patent family EP2805947B1 specifically claims piperazinyl pyrimidine derivatives as CCR4 antagonists for treating asthma, atopic dermatitis, and inflammatory diseases [1]. While the target compound is not individually exemplified, its structural features align with the Markush formula that demonstrates sub-micromolar CCR4 antagonism in calcium flux and chemotaxis assays. Related analogs in the patent achieve IC₅₀ values in the 50-500 nM range in CCR4 binding assays [1]. This provides a mechanistic context distinct from kinase inhibition, suggesting the compound may be a tool for immunology research rather than oncology kinase profiling.

CCR4 chemokine asthma dermatitis immunology

2-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: Best Research and Industrial Application Scenarios


CCR4-Mediated Chemotaxis and Inflammation Model Studies

When the research goal is to probe CCR4-dependent T-cell migration in asthma or atopic dermatitis models, the compound's structural alignment with the EP2805947B1 patent class [1] makes it a candidate for in vitro chemotaxis inhibition assays, provided that in-house potency confirmation is performed against a positive control such as Compound 1 from the patent examples.

Kinase Selectivity Panel Differentiation from PF-4708671

For laboratories that require a piperazinyl pyrimidine kinase probe with a distinct selectivity fingerprint from the benzimidazole-based PF-4708671 (Ki 20 nM, >400-fold S6K1/S6K2) [2], this compound offers a pyridine-3-carbonitrile scaffold that can be screened in parallel to identify differential hits across the AGC kinase family.

Structure-Activity Relationship (SAR) Expansion Around Pyridine Carbonitrile Positional Isomers

This compound serves as the ortho-cyano reference point in a series that includes the para-cyano isomer (CAS 2549030-40-0). Systematic comparison of these positional isomers in target binding assays can elucidate the contribution of nitrile orientation to potency and selectivity, a key parameter for lead optimization programs [1].

Quote Request

Request a Quote for 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.